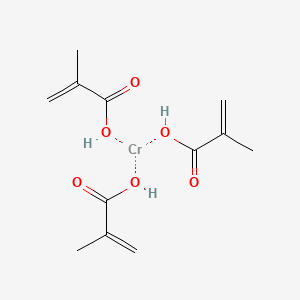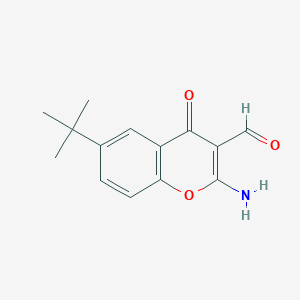
2-Amino-6-tert-butyl-3-formylchromone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-tert-butyl-3-formylchromone is a chemical compound with the molecular formula C14H15NO3. It is a derivative of chromone, a naturally occurring oxygen heterocyclic compound widely distributed in plants. Chromones form the basic nucleus of important compounds such as flavones, isoflavones, xanthones, and anthocyanins .
Vorbereitungsmethoden
The synthesis of 2-Amino-6-tert-butyl-3-formylchromone involves the condensation of 3-formylchromones with 2-aminobenzothiazoles in the presence of solvents like tetrahydrofuran (THF). The reaction conditions typically include the use of 2-propanol as the solvent, which facilitates the formation of corresponding imines . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2-Amino-6-tert-butyl-3-formylchromone undergoes various chemical reactions, including:
Condensation Reactions: With 2-aminobenzothiazoles to form imines.
Transacetalization: With alcohols to form 2-alkoxy-3-enamines.
Oxidation and Reduction: Depending on the reagents and conditions used.
Common reagents include 2-propanol, THF, and other alcohols. Major products formed from these reactions include imines and 2-alkoxy-3-enamines .
Wissenschaftliche Forschungsanwendungen
2-Amino-6-tert-butyl-3-formylchromone has several scientific research applications:
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of other chemical compounds and materials.
Wirkmechanismus
The mechanism of action of 2-Amino-6-tert-butyl-3-formylchromone involves its interaction with molecular targets and pathways in biological systems. It may act as an inhibitor or activator of specific enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
2-Amino-6-tert-butyl-3-formylchromone can be compared with other similar compounds such as:
3-Formylchromone: A precursor in its synthesis.
2-Aminobenzothiazole: A reactant in its condensation reactions.
Quinoline-3-carbaldehyde: Another compound that undergoes similar reactions.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties that differentiate it from other similar compounds .
Eigenschaften
CAS-Nummer |
68301-87-1 |
|---|---|
Molekularformel |
C14H15NO3 |
Molekulargewicht |
245.27 g/mol |
IUPAC-Name |
2-amino-6-tert-butyl-4-oxochromene-3-carbaldehyde |
InChI |
InChI=1S/C14H15NO3/c1-14(2,3)8-4-5-11-9(6-8)12(17)10(7-16)13(15)18-11/h4-7H,15H2,1-3H3 |
InChI-Schlüssel |
RTJXYKXORXPRQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=C(C2=O)C=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,7-Methano-1H-pyrrolo[2,1-C][1,4]oxazine](/img/structure/B13806021.png)
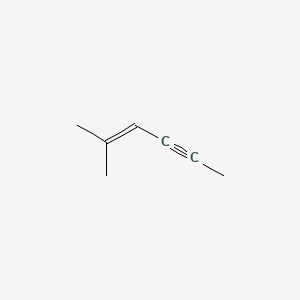
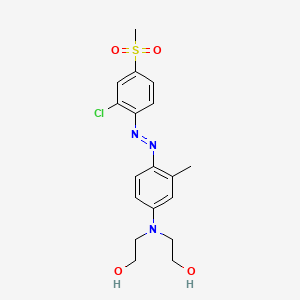


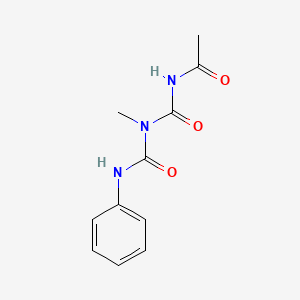
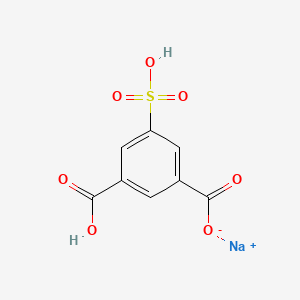
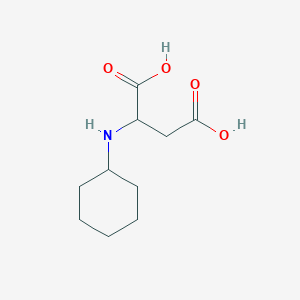
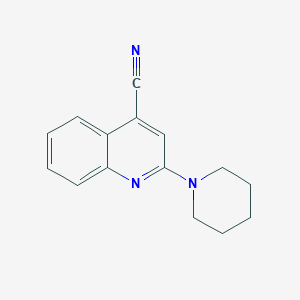
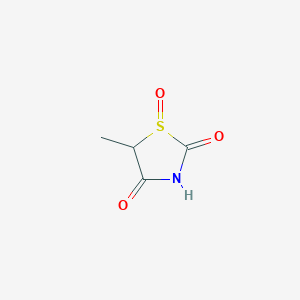
![(1S,5S)-1-Methyl-3-methylidene-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B13806079.png)
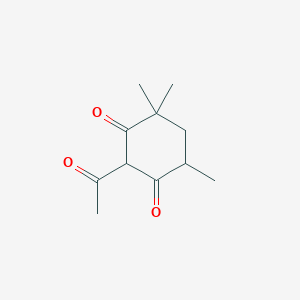
![(3S,7S,8S,9S,10R,11R,13S,14S)-3,7,11-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13806085.png)
